3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione
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Overview
Description
3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones and aldehydes, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts such as acids or bases, and the process may involve heating under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar five-membered ring structure.
Pyrrole: Another nitrogen-containing heterocycle with different electronic properties.
Indole: A bicyclic compound with a fused pyrrole and benzene ring.
Uniqueness
3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88461-06-7 |
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Molecular Formula |
C22H23NO3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(3-methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C22H23NO3/c1-15(24)20(16(2)25)21-22(3,17-10-6-4-7-11-17)14-19(26)23(21)18-12-8-5-9-13-18/h4-13,20-21H,14H2,1-3H3 |
InChI Key |
YXTZGNRXUWAWOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1C(CC(=O)N1C2=CC=CC=C2)(C)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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